molecular formula C6H4BrN3 B13139164 6-Bromo-3-ethynylpyrazin-2-amine

6-Bromo-3-ethynylpyrazin-2-amine

Cat. No.: B13139164
M. Wt: 198.02 g/mol
InChI Key: IOVJYRKPHLDXGV-UHFFFAOYSA-N
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Description

6-Bromo-3-ethynylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at the 6-position and an ethynyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethynylpyrazin-2-amine typically involves the bromination of 3-ethynylpyrazin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under mild conditions to ensure selective bromination at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-ethynylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-3-ethynylpyrazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethynylpyrazin-2-amine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-ethynylpyrazin-2-amine is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

6-bromo-3-ethynylpyrazin-2-amine

InChI

InChI=1S/C6H4BrN3/c1-2-4-6(8)10-5(7)3-9-4/h1,3H,(H2,8,10)

InChI Key

IOVJYRKPHLDXGV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(N=C1N)Br

Origin of Product

United States

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